molecular formula C9H16O B1336141 2,4-Dimethylhepta-2,6-dien-1-ol CAS No. 80192-56-9

2,4-Dimethylhepta-2,6-dien-1-ol

Cat. No. B1336141
CAS RN: 80192-56-9
M. Wt: 140.22 g/mol
InChI Key: YBRHBMHQQIEOOL-RMKNXTFCSA-N
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Description

2,4-Dimethylhepta-2,6-dien-1-ol is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethylhepta-2,6-dien-1-ol include a molecular weight of 140.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . Its exact mass is 140.120115130 g/mol and its monoisotopic mass is 140.120115130 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

  • Synthesis Methods :

    • A novel method for preparing phorone from isobutene and carbon tetrachloride was described, involving a redox addition and subsequent treatments to yield 2,6-dimethylhepta-1,5-dien-3-yne, a close relative of 2,4-Dimethylhepta-2,6-dien-1-ol (Nakada, Yura, & Murayama, 1976).
    • Another study focused on the synthesis of esters of stereoisomeric 4,5-dimethylhepta-2,4-dien-6-ynoic acids, a process related to the chemical modifications of 2,4-Dimethylhepta-2,6-dien-1-ol (Mavrov & Kucherov, 1965).
  • Chemical Transformations :

    • The hydration and cyclisation of semiphorone, a compound closely related to 2,4-Dimethylhepta-2,6-dien-1-ol, were studied in acidic media, shedding light on the chemical behavior of such compounds (Cabani & Ceccanti, 1966).
    • Research on the synthesis of the racemic sex pheromone of Pseudococcus comstocki demonstrated the application of 2,6-dimethylhepta-1,5-dien-3-ol in pheromone production (Ishchenko et al., 2004).
  • Biological and Agricultural Applications :

    • A study on the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests, highlighted the use of 3,6-dimethylhepta-1,6-dien-3-ol, which is structurally similar to 2,4-Dimethylhepta-2,6-dien-1-ol, in agricultural applications (Marotta, Righi, & Rosini, 1999).

Safety And Hazards

The safety data sheet for a related compound, TRANS,TRANS-2,4-HEXADIEN-1-OL, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, wearing eye protection, face protection, protective clothing, and protective gloves .

properties

IUPAC Name

(2E)-2,4-dimethylhepta-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h4,6,8,10H,1,5,7H2,2-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRHBMHQQIEOOL-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC=C)/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylhepta-2,6-dien-1-ol

CAS RN

80192-56-9
Record name 2,4-Dimethylhepta-2,6-dien-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080192569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-dimethylhepta-2,6-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
J Liu, Y Zou, L Zhou, A Chai, C Wang… - Helvetica Chimica …, 2017 - Wiley Online Library
Fifty years after its first discovery by Alan Francis Thomas, we describe a versatile, metal and pressure‐free domino‐Claisen–Cope rearrangement using the readily available α,β‐…
Number of citations: 2 onlinelibrary.wiley.com

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